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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286

Introduction

JZL195 is a potent and irreversible dual inhibitor of the primary endocannabinoid-degrading
enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with in vitro
ICso0 values of 2 nM and 4 nM, respectively. By preventing the breakdown of the endogenous
cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), JZL195 administration
leads to a significant and sustained elevation of these lipids in the brain and peripheral tissues.
[1] This mechanism allows for the amplification of endogenous cannabinoid signaling, making
JZL195 a valuable pharmacological tool for investigating the role of the endocannabinoid
system in various physiological and pathological processes.

These application notes provide detailed protocols for the in vivo administration of JZL195 to
mice, covering vehicle preparation, dosing, and administration routes based on established
research. The provided data and workflows are intended to guide researchers in designing
experiments for studying pain, neuroinflammation, and behavior.

Signaling Pathway of JZL195 Action

I/l Edges PL -> Synthesis [label="Depolarization"]; Synthesis -> "2AG_AEA"
[label="Production"]; "2AG_AEA" -> "CB1R_pre" [label="Retrograde\nSignaling"]; "CB1R_pre" -
> "Ca_channel" [label="Inhibits"]; "Ca_channel" -> "NT_release" [label="Activates"];

"2AG_AEA" -> MAGL [dir=none]; "2AG_AEA" -> FAAH [dir=none];
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JZL195 -> MAGL [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; JZL195 ->
FAAH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];

{rank=same; JZL195; "2AG_AEA"} } ends_dot
JZL195 inhibits FAAH and MAGL, increasing endocannabinoid levels.

Quantitative Data Summary

The following tables summarize dosages, vehicles, and administration details from various
studies.

Table 1: JZL195 Dosage and Administration Route in Mice

Dosage Range Administration

Application/Model Reference

(mgl/kg) Route
Neuropathic & Subcutaneous (s.c.)

. 3 -20 mglkg . : [21[3]

Inflammatory Pain or Intraperitoneal (i.p.)
Alzheimer's Disease Not Specified (likely

20 mg/kg ] [4]
Model i.p.)
Memory & Behavioral _ _

20 - 40 mg/kg Intraperitoneal (i.p.) [11[5]
Tests
Cannabimimetic

40 - 120 mg/kg Intraperitoneal (i.p.) [1][6]

Effects

Table 2: Vehicle Formulations for JZL195 Administration
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Vehicle Composition Administration Route Reference

2% randomly methylated [3-
cyclodextrin, 15% DMSO, 5% Subcutaneous (s.c.) [2]
Tween-80 in saline

Ethanol : Emulphor : Saline

Intraperitoneal (i.p. 3
(1:1:18) p (ip.) [3]
Tween-80 : Polyethylene glycol ] )
) Intraperitoneal (i.p.) [7]
200 : Saline (10:10:80)
Ethanol : Tween-80 : 0.9% ] )
Intraperitoneal (i.p.) [8]

Saline (3:1:16)

Table 3: Pharmacodynamic Effects of JZL195 in Mice

Dosage Peak Effect  Duration of
Parameter Route ) . Reference
(mgl/kg) Time Action
Anti-allodynia 18 mg/kg s.C. 1-2 hours > 6 hours [2]
Enzyme
Inhibition
20 mg/kg i.p. 4 hours > 10 hours [1]
(FAAH/MAGL
)
Elevated
Brain AEA & 20 mg/kg i.p. 4 hours > 10 hours [1]
2-AG
Motor
Incoordinatio 18 mg/kg s.C. 1-2hours ~ 2 hours [2]

n

Experimental Protocols

Protocol 1: Preparation of JZL195 for Subcutaneous
Administration (Pain Model)
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This protocol is adapted from studies investigating neuropathic pain.[2]
Materials:

e JZL195 powder (Cayman Chemical or equivalent)
o Dimethylsulfoxide (DMSO)

e Tween-80

e Randomly methylated [3-cyclodextrin (RMBCD)
 Sterile 0.9% Saline

 Sterile microcentrifuge tubes

» Vortex mixer and sonicator

Procedure:

o Prepare the Vehicle Solution:

o In a sterile tube, combine the vehicle components in the following ratio: 15% DMSO, 5%
Tween-80, 2% RMBCD, and 78% sterile saline.

o For example, to make 1 mL of vehicle, mix 150 uL DMSO, 50 uL Tween-80, 20 mg
RMBCD, and add saline to a final volume of 1 mL.

o Vortex thoroughly and sonicate briefly to ensure complete dissolution of RMBCD.
e Prepare JZL195 Stock Solution:

o Due to the hydrophobicity of JZL195, it is recommended to first dissolve it in a minimal
amount of DMSO. Tocris Bioscience suggests a stock concentration of up to 50 mM in
DMSO.

e Prepare Final Dosing Solution:
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o Calculate the required amount of JZL195 based on the desired dose and the average
weight of the mice.

o Add the appropriate volume of JZL195 stock solution to the prepared vehicle.

o Vortex vigorously to create a stable suspension or solution. The final concentration of
DMSO should not exceed recommended limits for in vivo studies.

o For example, for an 18 mg/kg dose in a 25 g mouse, the total dose is 0.45 mg. If the
injection volume is 0.1 mL, the final concentration should be 4.5 mg/mL.

Administration:
o Administer the solution via subcutaneous (s.c.) injection in the scruff of the neck.
e The typical injection volume is 100-120 uL per 10 g of body weight.[2]

» Behavioral testing for anti-allodynia is typically performed 1-2 hours post-injection when the
drug's effect is maximal.[2]

Protocol 2: Preparation of JZL195 for Intraperitoneal
Administration (Behavioral Studies)

This protocol is based on a commonly used vehicle for intraperitoneal injections of lipophilic
compounds.[3]

Materials:

JZL195 powder

Ethanol (100%)

Emulphor EL-620 (or Kolliphor® EL)

Sterile 0.9% Saline

Sterile microcentrifuge tubes
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» \ortex mixer

Procedure:

o Prepare the Vehicle Solution (1:1:18):
o Prepare the vehicle by mixing 1 part ethanol, 1 part Emulphor, and 18 parts sterile saline.
o For 1 mL of vehicle, mix 50 pL ethanol, 50 pL Emulphor, and 900 pL saline.
o Vortex thoroughly until a clear, homogenous solution is formed.

e Prepare JZL195 Dosing Solution:

[¢]

Weigh the required amount of JZL195 and place it in a sterile tube.

[e]

First, dissolve the JZL195 powder in the ethanol component of the vehicle.

o

Add the Emulphor and vortex to mix.

[¢]

Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The
resulting solution should be a clear or slightly milky emulsion.

e Administration:
o Administer the solution via intraperitoneal (i.p.) injection.
o The typical injection volume is 10 mL/kg body weight.[3]

o Pretreatment times for behavioral tests range from 1 to 4 hours, depending on the specific
endpoint being measured.[1][3] A 4-hour pretreatment ensures maximal inhibition of FAAH
and MAGL.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the anti-
nociceptive and motor effects of JZL195 in a mouse model of neuropathic pain.

I Workflow EdgesA->B;B->C;C->D;D->E; E->F; F->G; G->H; } ends_dot
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Workflow for a neuropathic pain study using JZL195.

Important Considerations

» Solubility: 3ZL195 is highly lipophilic and requires a vehicle containing surfactants (e.g.,
Tween-80, Emulphor) and/or co-solvents (e.g., DMSO, ethanol) for in vivo administration.[2]
[3] Always prepare fresh solutions on the day of the experiment.

o Side Effects: At higher doses (>20 mg/kg, i.p.), JZL195 can induce a full cannabinoid tetrad
of effects: hypomotility, catalepsy, analgesia, and hypothermia.[2] It is crucial to include
appropriate control groups and behavioral assays (e.g., open field, rotarod) to assess
potential motor-impairing effects that could confound the interpretation of other tests.

o Therapeutic Window: JZL195 demonstrates a greater therapeutic window for analgesia
compared to direct CB1 receptor agonists, meaning that anti-nociceptive effects are
observed at doses lower than those causing significant side effects.[2][9]

o Chronic Dosing: Studies have shown that the anti-allodynic effects of JZL195 are maintained
during repeated daily administration for at least five days.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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